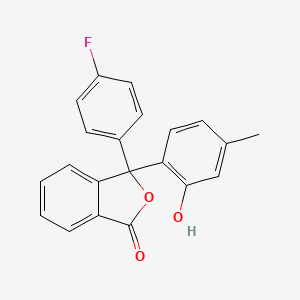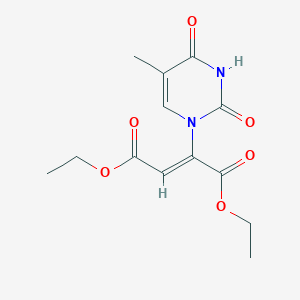
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenoxy group and a phenyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, benzyl chloride, and sodium azide.
Formation of Azide Intermediate: Sodium azide is reacted with benzyl chloride to form benzyl azide.
Cycloaddition Reaction: The benzyl azide undergoes a cycloaddition reaction with 4-chlorophenol in the presence of a copper catalyst to form the triazole ring.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper, palladium), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical research.
Medicine: Research has indicated its potential as an antimicrobial and anticancer agent, with studies exploring its efficacy against various pathogens and cancer cell lines.
Industry: It is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-((4-Chlorophenoxy)methyl)-1-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
5-((4-Chlorophenoxy)methyl)furan-2-carbaldehyde: This compound also contains a chlorophenoxy group but differs in the heterocyclic ring structure.
2-Methyl-4-chlorophenoxyacetic acid: This compound is a phenoxyacetic acid derivative with herbicidal properties.
4-Chlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a plant growth regulator.
The uniqueness of this compound lies in its triazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
135034-73-0 |
|---|---|
Formule moléculaire |
C15H12ClN3O |
Poids moléculaire |
285.73 g/mol |
Nom IUPAC |
4-[(4-chlorophenoxy)methyl]-1-phenyltriazole |
InChI |
InChI=1S/C15H12ClN3O/c16-12-6-8-15(9-7-12)20-11-13-10-19(18-17-13)14-4-2-1-3-5-14/h1-10H,11H2 |
Clé InChI |
AFBWANZEWMQYLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(N=N2)COC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-](/img/structure/B12905888.png)
![5-Amino-2-{[(oxolan-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12905892.png)

![2-Amino-6-hydroxy-1,9-dihydro-4H-pyrimido[4,5-b]indol-4-one](/img/structure/B12905894.png)

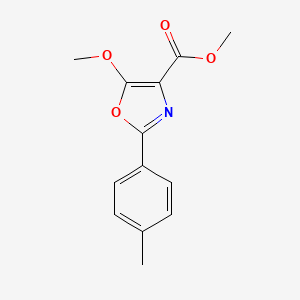
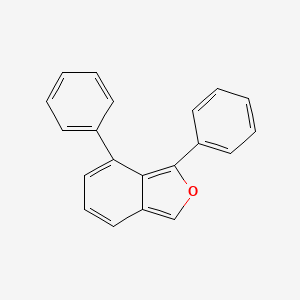
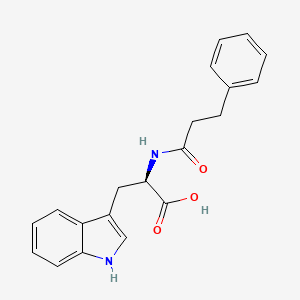
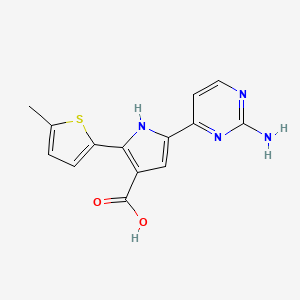
![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)


